2-[3-(aminomethyl)phenoxy]-N-methylacetamide
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Overview
Description
2-[3-(aminomethyl)phenoxy]-N-methylacetamide is an organic compound with the molecular formula C10H14N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminomethyl group attached to a phenoxy ring, which is further connected to an N-methylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide typically involves the reaction of 3-(aminomethyl)phenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(aminomethyl)phenoxy]-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[3-(aminomethyl)phenoxy]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenoxy ring provides structural stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide: This compound has a similar structure but with an additional methyl group on the acetamide moiety.
2-[3-(aminomethyl)phenoxy]acetamide: Lacks the N-methyl group, making it structurally simpler.
Uniqueness
2-[3-(aminomethyl)phenoxy]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N-methylacetamide |
InChI |
InChI=1S/C10H14N2O2/c1-12-10(13)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
InChI Key |
YDOXBMOFHMCMLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)CN |
Origin of Product |
United States |
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